molecular formula C12H6Cl4 B590591 3,5,6,8-Tetrachloroacenaphthene CAS No. 100125-35-7

3,5,6,8-Tetrachloroacenaphthene

Cat. No.: B590591
CAS No.: 100125-35-7
M. Wt: 291.98
InChI Key: RXLQNWOUJAYRDM-UHFFFAOYSA-N
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Description

3,5,6,8-Tetrachloroacenaphthene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. It has the molecular formula C₁₂H₆Cl₄ and a molecular weight of 291.99 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,8-Tetrachloroacenaphthene typically involves the chlorination of acenaphthene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3, 5, 6, and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

3,5,6,8-Tetrachloroacenaphthene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated acenaphthene derivatives .

Scientific Research Applications

3,5,6,8-Tetrachloroacenaphthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6,8-Tetrachloroacenaphthene involves its interaction with various molecular targets. In biological systems, it may interact with cellular components to induce polyploidy in plants. The exact molecular pathways and targets are still under investigation, but it is believed to affect DNA replication and cell division processes .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: The parent compound of 3,5,6,8-Tetrachloroacenaphthene, acenaphthene is a polycyclic aromatic hydrocarbon with different chemical properties due to the absence of chlorine atoms.

    1,2,3,4-Tetrachloroacenaphthene: Another chlorinated derivative of acenaphthene, differing in the positions of chlorine atoms.

Uniqueness

This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain research applications where other chlorinated acenaphthenes may not be as effective .

Properties

CAS No.

100125-35-7

Molecular Formula

C12H6Cl4

Molecular Weight

291.98

IUPAC Name

3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene

InChI

InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2

InChI Key

RXLQNWOUJAYRDM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl

Synonyms

3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene

Origin of Product

United States

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